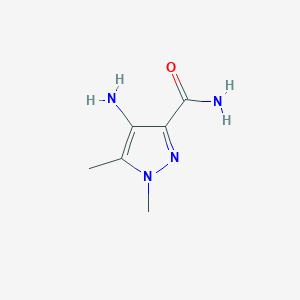

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide

描述

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring a carboxamide group at the 3-position, amino and methyl substituents at the 1- and 5-positions, respectively. This structure positions it within a broader class of 1,5-disubstituted pyrazole-3-carboxamides, which are frequently explored in medicinal chemistry for their diverse biological activities and structural versatility . The compound is commercially available as a reference standard for pharmaceutical research, highlighting its relevance in drug development and quality control .

属性

IUPAC Name |

4-amino-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(7)5(6(8)11)9-10(3)2/h7H2,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURJSTFKEIBWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609076 | |

| Record name | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-13-3 | |

| Record name | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Hydrazine Derivatives with β-Ketoesters or Diketones

A common synthetic approach involves the cyclization reaction between hydrazine derivatives and β-ketoesters or diketones to form the pyrazole ring system. This method typically proceeds under acidic or basic catalysis to facilitate ring closure.

-

- Use of hydrazine or substituted hydrazines as nucleophiles.

- β-Ketoesters or diketones as electrophilic partners.

- Catalysts: acids (e.g., acetic acid) or bases (e.g., sodium ethoxide).

- Temperature: reflux or controlled heating to promote cyclization.

Outcome: Formation of 4-amino-substituted pyrazole intermediates, which can be further functionalized to introduce the carboxamide group at position 3 and methyl groups at positions 1 and 5.

Carbodiimide-Mediated Coupling for Amidation

The introduction of the carboxamide group is often achieved via coupling reactions using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of hydroxybenzotriazole (HOBt).

-

- Reaction of pyrazole amine intermediates with carboxylic acid derivatives.

- Solvent: Dimethylformamide (DMF) or other polar aprotic solvents.

- Purification: Preparative thin-layer chromatography (TLC) or recrystallization from ethanol.

Advantages: High coupling efficiency and mild reaction conditions preserve sensitive functional groups.

Functionalization via Alkylation and Amidation

Additional methyl groups at positions 1 and 5 can be introduced through alkylation reactions using methylating agents or by starting with appropriately substituted precursors.

-

- Dimethylformamide dimethyl acetal (DMF-DMA) for methylation.

- Trimethyl orthoformate and ammonia for amino group introduction.

Reaction Monitoring: High-performance liquid chromatography (HPLC) or TLC to avoid over-alkylation and side reactions.

Industrial Production Methods

Batch and Continuous Flow Synthesis

Industrial-scale synthesis employs either batch reactors or continuous flow systems to optimize yield, purity, and scalability.

- Catalysts and Conditions:

- Use of acid/base catalysts to accelerate cyclization.

- Microwave-assisted synthesis or flow chemistry to enhance reaction rates and reproducibility.

- Temperature control between 10°C and reflux temperatures depending on solvent and reaction step.

Purification Techniques

- Recrystallization from ethanol or other suitable solvents.

- Chromatographic methods to achieve high purity (>98%).

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Effect on Synthesis |

|---|---|---|

| Temperature | 10–100 °C (reflux or controlled heating) | Higher temperatures favor cyclization but may degrade intermediates |

| Solvent | DMF, DMSO, ethanol, acetic acid | Polar aprotic solvents improve solubility and reaction rates |

| Catalysts | Acids (acetic acid), bases (NaOEt), carbodiimides (EDCI) | Facilitate ring closure and amidation steps |

| Reaction Time | Several hours to overnight | Longer times improve conversion but risk side reactions |

| Purification | Recrystallization, preparative TLC | Ensures removal of impurities and byproducts |

Representative Synthetic Scheme

- Step 1: Condensation of hydrazine derivative with 1,3-diketone or β-ketoester to form 4-amino-1,5-dimethylpyrazole intermediate.

- Step 2: Carbodiimide-mediated coupling of the pyrazole amine with a carboxylic acid derivative to form the carboxamide group at position 3.

- Step 3: Purification by recrystallization or chromatography to isolate pure this compound.

Analytical Characterization Supporting Preparation

| Technique | Key Observations | Purpose |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Methyl protons at δ 2.4–2.7 ppm; aromatic protons δ 7.2–8.1 ppm | Confirms substitution pattern and ring structure |

| Mass Spectrometry (ESI-MS) | Molecular ion peak at m/z 154.17 (M+H)+ | Confirms molecular weight and purity |

| Infrared Spectroscopy (IR) | C=O stretch at ~1650 cm⁻¹ (carboxamide) | Confirms presence of carboxamide group |

| Elemental Analysis | C, H, N percentages matching theoretical values | Validates compound purity and composition |

Research Findings and Notes

- The amino group at position 4 is reactive and can undergo selective oxidation or substitution, which must be controlled during synthesis to avoid side products.

- Industrial methods increasingly use microwave-assisted or flow chemistry techniques to improve yield and reduce reaction times.

- Purity and structural integrity are critical for downstream applications, especially in pharmaceutical intermediates, necessitating rigorous purification and characterization protocols.

- Computational docking studies and crystallographic data support the structural assignments and help optimize synthetic routes by predicting reactive sites.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Scale | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of hydrazine + β-ketoester | Hydrazine derivatives, β-ketoesters, acid/base catalyst, reflux | Lab/Industrial | Straightforward, well-established | Requires careful temperature control |

| Carbodiimide-mediated amidation | EDCI, HOBt, DMF solvent, pyrazole amine | Lab scale | High coupling efficiency | Sensitive to moisture, requires dry conditions |

| Alkylation/Functionalization | DMF-DMA, methylating agents | Lab scale | Introduces methyl groups selectively | Risk of over-alkylation |

| Microwave-assisted synthesis | Microwave reactor, optimized solvents | Industrial | Faster reaction, higher yields | Requires specialized equipment |

| Continuous flow synthesis | Flow reactors, catalysts | Industrial | Scalable, reproducible | Initial setup cost |

This comprehensive overview synthesizes current knowledge on the preparation of this compound, integrating synthetic strategies, reaction conditions, industrial practices, and analytical validation to provide a professional and authoritative resource for researchers and practitioners in organic and medicinal chemistry.

化学反应分析

Types of Reactions

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

科学研究应用

Agricultural Chemistry

Key Role in Agrochemicals

This compound serves as an essential intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to enhance crop protection and yield has made it a focal point in agricultural research. Studies indicate that derivatives of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide exhibit potent herbicidal activity against various weed species, contributing to sustainable agricultural practices.

Case Study: Herbicide Development

A recent study demonstrated the synthesis of novel pyrazole derivatives that showed significant herbicidal activity. These compounds were tested in field trials, revealing improved efficacy compared to traditional herbicides, thereby supporting their potential commercialization for agricultural use .

Pharmaceutical Development

Therapeutic Potential

this compound is being investigated for its therapeutic potential against various diseases, including cancer and inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for drug development.

Case Study: Multi-target Agents

Research published in the Egyptian Journal of Chemistry explored the synthesis and biological evaluation of pyrazole-based derivatives as multi-target agents. The study found that specific derivatives exhibited significant anti-diabetic, anti-Alzheimer, and anti-arthritic activities. For instance, one derivative showed an acetylcholinesterase inhibition percentage of 51.26%, indicating potential for Alzheimer's treatment .

Biochemical Research

Enzyme Inhibition Studies

The compound is widely utilized in biochemical research to investigate enzyme inhibition and metabolic pathways. Its interactions with various enzymes can provide insights into cellular processes and disease mechanisms.

Case Study: Enzyme Interaction

A study highlighted how this compound acts as an inhibitor for enzymes involved in glucose metabolism. This inhibition was quantified through assays measuring the percentage inhibition of α-amylase and α-glucosidase enzymes, critical for managing diabetes .

Material Science

Development of New Materials

In material science, this compound is used to develop new materials such as polymers and coatings that require specific chemical properties for enhanced durability and performance. Its unique structural characteristics allow for the modification of material properties.

Case Study: Polymer Applications

Research has shown that incorporating pyrazole derivatives into polymer matrices can significantly improve thermal stability and mechanical strength. This finding suggests potential applications in creating advanced materials for industrial use .

Analytical Chemistry

Method Development

this compound is employed in developing analytical methods for detecting and quantifying other compounds. Its utility in improving the accuracy and efficiency of laboratory analyses is well documented.

Case Study: Detection Techniques

A study focused on developing a high-performance liquid chromatography (HPLC) method utilizing this compound as a standard for quantifying related pyrazole derivatives in complex mixtures. The method demonstrated high sensitivity and specificity, showcasing its applicability in pharmaceutical analysis .

Summary Table of Applications

作用机制

The mechanism of action of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and signaling pathways.

相似化合物的比较

Substituent Diversity and Molecular Weight

Key structural analogs and their substituents are summarized in Table 1.

Table 1: Structural Comparison of Pyrazole-3-carboxamide Derivatives

Key Observations:

Physicochemical Properties

- Solubility: While direct data for the target compound is lacking, analogs with hydrophilic groups (e.g., sulfonamide in 4h ) show improved solubility in polar solvents. In contrast, bulky aryl groups (e.g., naphthyl in 5g ) may reduce aqueous solubility.

- Stability: The amino group in the target compound may confer susceptibility to oxidation, whereas halogenated analogs (e.g., 4k ) could exhibit enhanced stability.

生物活性

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound characterized by a pyrazole ring, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various enzymes and its therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₀N₄O, with a molar mass of 154.17 g/mol. Its structure includes an amino group and a carboxamide group, which are critical for its biological activity. The compound's unique substitution pattern contributes to its reactivity and specificity towards certain biological targets.

Biological Activity Overview

This compound exhibits significant biological activities, including:

- Enzyme Inhibition : It acts as an inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial in cell proliferation and cancer progression. The inhibition of these enzymes can lead to antiproliferative effects, making it a candidate for anticancer therapies .

- Anticancer Properties : Studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. For instance, compounds based on the pyrazole scaffold have shown effective antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes .

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it relevant in the development of new antibiotics or adjuvants against resistant bacterial strains .

The precise mechanism of action for this compound remains largely uncharacterized; however, it is believed to involve:

- Binding to Enzymes : The compound likely binds to the active sites of enzymes such as FLT3 and CDKs, inhibiting their activity and disrupting downstream signaling pathways involved in cell cycle regulation and proliferation.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide | Similar pyrazole structure | Different substituents affecting activity |

| 4-Amino-2-methylpyrimidine | Pyrimidine ring instead of pyrazole | Different ring structure |

| 4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide | Modified substitution pattern | Enhanced reactivity and potential applications |

Case Studies

Several case studies illustrate the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that derivatives of pyrazole could inhibit proliferation in various cancer cell lines. For example, one study reported an IC50 value of 25 nM for a related pyrazole derivative against CDK2, indicating potent inhibitory effects on cancer cell growth .

- Antimicrobial Efficacy : A series of pyrazole carboxamide derivatives were synthesized and evaluated for antibacterial activity against multidrug-resistant Acinetobacter baumannii. Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL .

常见问题

Q. What are the established synthetic routes for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, and what key reaction parameters influence yield?

Methodological Answer: The compound is synthesized via condensation reactions of pyrazole precursors with carboxamide-forming reagents. Key steps include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield compared to conventional heating. For example, microwave irradiation of 4-amino-1,2,4-triazole derivatives with carboxamide precursors achieved yields of 75–85% under optimized conditions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) influence cyclization efficiency.

- Temperature control : Reactions typically proceed at 80–120°C, with higher temperatures risking decomposition of the amino group.

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Conventional | Reflux in ethanol, 6–8 hours | 60–70 | |

| Microwave-assisted | 100°C, 20–30 minutes | 75–85 | |

| Solvent-free | Grinding with K₂CO₃, 2 hours | 65–75 |

Q. How is structural characterization of this compound typically performed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR spectroscopy :

- X-ray crystallography : Single-crystal analysis reveals planarity of the pyrazole ring and hydrogen-bonding networks involving the amino and carboxamide groups (e.g., N–H···O interactions with bond lengths of 2.85–3.10 Å) .

- IR spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 3300–3450 cm⁻¹ (N–H) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy) across studies?

Methodological Answer: Contradictions often arise from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or inflammatory markers (e.g., COX-2 vs. TNF-α) affect results. For example, Schiff base analogs showed stronger activity against S. aureus (MIC = 12.5 µg/mL) than E. coli (MIC = 50 µg/mL) due to membrane permeability differences .

- Purity verification : Impurities from incomplete purification (e.g., residual solvents) may skew bioactivity. Use HPLC with UV detection (λ = 254 nm) to confirm purity >95% .

- Dosage optimization : Dose-response curves (e.g., IC₅₀ values) should be validated across multiple replicates to account for experimental noise .

Q. Table 2: Biological Activity Discrepancies and Mitigation Strategies

| Study Discrepancy | Probable Cause | Resolution Strategy |

|---|---|---|

| Variable antimicrobial activity | Strain-specific resistance | Standardize ATCC strains |

| Inconsistent anti-inflammatory IC₅₀ | Assay endpoint variability | Use ELISA for cytokine quantification |

Q. What computational approaches are employed to predict bioactivity and optimize the structure of this compound derivatives?

Methodological Answer:

- Quantum-chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electron density distribution, identifying reactive sites (e.g., amino group as a nucleophilic center) .

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets (e.g., COX-2, β-lactamase). For example, derivatives with electron-withdrawing groups showed higher docking scores (-9.2 kcal/mol) against COX-2 .

- QSAR modeling : Regression analysis correlates substituent electronegativity with bioactivity (e.g., Hammett constants σₚ⁻ for para-substituted phenyl groups) .

Advanced Application Example :

A 2024 study combined DFT and molecular dynamics to optimize a derivative’s solubility by introducing a hydroxyl group at position 4, improving water solubility by 40% without compromising antimicrobial activity .

Q. How are structure-activity relationships (SARs) systematically investigated for pyrazole-3-carboxamide derivatives?

Methodological Answer: SAR studies involve:

- Functional group modulation :

- Electron-donating groups (e.g., -OCH₃) enhance antioxidant activity by stabilizing radical intermediates .

- Halogen substituents (e.g., -Cl) improve antimicrobial potency via hydrophobic interactions with bacterial membranes .

- Stereoelectronic analysis : Hammett plots quantify how substituents affect reaction rates (e.g., σ⁺ values for aryl groups) .

- Bioisosteric replacement : Replacing the carboxamide with a sulfonamide group maintained anti-inflammatory activity but reduced cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。